5-chloro-3-nitro-1H-pyrrolo[3,2-b]pyridine
CAS No.: 1116136-63-0
Cat. No.: VC3063869
Molecular Formula: C7H4ClN3O2
Molecular Weight: 197.58 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1116136-63-0 |
|---|---|
| Molecular Formula | C7H4ClN3O2 |
| Molecular Weight | 197.58 g/mol |
| IUPAC Name | 5-chloro-3-nitro-1H-pyrrolo[3,2-b]pyridine |
| Standard InChI | InChI=1S/C7H4ClN3O2/c8-6-2-1-4-7(10-6)5(3-9-4)11(12)13/h1-3,9H |
| Standard InChI Key | ZVKDTXRWTRDHMC-UHFFFAOYSA-N |
| SMILES | C1=CC(=NC2=C1NC=C2[N+](=O)[O-])Cl |
| Canonical SMILES | C1=CC(=NC2=C1NC=C2[N+](=O)[O-])Cl |
Introduction
| Parameter | Value |
|---|---|
| CAS Number | 1116136-63-0 |
| Molecular Formula | C₇H₄ClN₃O₂ |
| Molecular Weight | 197.58 g/mol |
| MFCD Number | MFCD16876018 |
| PubChem CID | 57613574 |
| Alternative Names | 5-Chloro-3-nitro-4-azaindole, SCHEMBL3616218 |
| SMILES Notation | c1cc2c(c(c[nH]2)N+=O)nc1[Cl] |
This heterocyclic compound belongs to a class of molecules with diverse applications in medicinal chemistry and organic synthesis, making it a valuable research tool in contemporary drug discovery efforts .
Structural Characteristics and Properties
Structural Features
5-Chloro-3-nitro-1H-pyrrolo[3,2-b]pyridine consists of a fused bicyclic ring system with a pyrrole ring fused to a pyridine ring. The compound's structural integrity is maintained by the aromaticity of both rings, contributing to its stability. The presence of the nitro group at position 3 and the chloro substituent at position 5 significantly influences its reactivity profile and potential biological activities .
Physical and Chemical Properties
The physical state of 5-chloro-3-nitro-1H-pyrrolo[3,2-b]pyridine is typically a solid at room temperature. While comprehensive physical property data is limited in the available literature, several key characteristics can be inferred based on its structure and similar compounds:
| Property | Value/Description |
|---|---|
| Physical State | Solid |
| Color | Pale yellow to yellow |
| Solubility | Limited solubility in water; soluble in organic solvents like DMSO, DMF |
| Storage Recommendation | 2-8°C, protected from light and moisture |
| Chemical Reactivity | Electrophilic at position 2; nucleophilic substitution possible at position 5 (chloro site) |
The compound's limited aqueous solubility necessitates the use of organic solvents for research applications, with DMSO being commonly employed for preparing stock solutions .
Synthesis and Preparation Methods
Preparation of Related Compounds
The synthesis of the related compound 5-chloro-1H-pyrrolo[3,2-b]pyridine (lacking the nitro group) provides valuable insights. This process involves:
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Starting with 6-chloro-2-[(E)-2-ethoxyvinyl]pyridin-3-amine
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Treatment with hydrochloric acid in methanol/water at 75°C for 21 hours
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Basification with potassium carbonate in ethyl acetate
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Purification by flash chromatography using ethyl acetate-hexane (33:67)
This procedure yields 71% of the target compound with 95% purity . It is reasonable to assume that nitration of this intermediate could lead to the synthesis of 5-chloro-3-nitro-1H-pyrrolo[3,2-b]pyridine, though specific optimization would be required.
Applications in Research and Development
Role in Medicinal Chemistry
5-Chloro-3-nitro-1H-pyrrolo[3,2-b]pyridine has gained significance in medicinal chemistry research for several reasons:
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As a building block in the synthesis of more complex molecules with potential therapeutic properties
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In the development of benzimidazole derivatives that may possess biological activity
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As part of research efforts focused on compounds with potential anticancer and antiviral activities
Biological Activity Profiles
The pyrrolopyridine class, to which 5-chloro-3-nitro-1H-pyrrolo[3,2-b]pyridine belongs, demonstrates various biological activities. While specific data for this exact compound is limited, research on structurally related compounds reveals several potential areas of biological significance:
| Activity | Description | Related Compound Classes |
|---|---|---|
| Anticancer | Inhibition of growth factors and proliferation pathways | Pyrrolo[3,4-c]pyridine derivatives |
| Antiviral | Interference with viral replication mechanisms | Pyrrolopyridine analogs |
| Enzyme Inhibition | Modulation of kinase activity | 3-substituted-1H-pyrrolo derivatives |
| Receptor Binding | Interaction with cellular receptors involved in disease pathways | Azaindole derivatives |
Compounds in the pyrrolopyridine class have shown activity as inhibitors of important enzymes including NAMPT (Nicotinamide phosphoribosyltransferase) and as modulators of fibroblast growth factor receptors (FGFRs), which are critical targets in cancer therapy.
Pharmaceutical Applications
The patent literature indicates potential applications of pyrrolo[3,2-b]pyridine derivatives as mTOR kinase and PI3 kinase inhibitors, suggesting possible therapeutic roles in conditions involving dysregulation of these pathways, such as certain cancers and inflammatory disorders . While the specific activity of 5-chloro-3-nitro-1H-pyrrolo[3,2-b]pyridine in these contexts requires further investigation, its structural features align with compounds that demonstrate such inhibitory potential.
| Final Concentration | Amount of Compound |
|---|---|
| 1 mM | 0.1976 g in 1000 mL solvent |
| 5 mM | 0.9879 g in 1000 mL solvent |
| 10 mM | 1.9758 g in 1000 mL solvent |
For smaller volumes, the proportions can be adjusted accordingly. DMSO is typically recommended as a primary solvent due to the compound's limited water solubility .
Structure-Activity Relationships and Related Compounds
Structural Analogs
Several structural analogs of 5-chloro-3-nitro-1H-pyrrolo[3,2-b]pyridine exist, with variations in substitution patterns and positions:
| Compound | Key Structural Difference | CAS Number |
|---|---|---|
| 5-chloro-3-nitro-1H-pyrrolo[2,3-b]pyridine | Different ring fusion orientation | 1033463-33-0 |
| 5-chloro-1H-pyrrolo[3,2-b]pyridine | Lacks nitro group at position 3 | 65156-94-7 |
| 3-chloro-5-methoxy-1H-pyrrolo[3,2-b]pyridine | Methoxy at position 5, chloro at position 3 | 1190311-31-9 |
| 5-chloro-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid | Carboxylic acid instead of nitro group | 1190321-93-7 |
These structural variations can significantly impact pharmacological properties, including receptor binding affinity, cell permeability, and metabolic stability .
Impact of Structural Modifications
Structural modifications to the basic pyrrolopyridine scaffold can significantly alter biological activity:
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Ring Fusion Orientation: The [3,2-b] versus [2,3-b] orientation affects the electronic distribution and three-dimensional structure, potentially altering binding to biological targets
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Nitro Group: Provides hydrogen bond acceptor capabilities and influences electronic properties; can serve as a precursor for further modifications
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Chloro Substituent: Enhances lipophilicity and can engage in halogen bonding with target proteins
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Substitution at Position 3: Critical for biological activity in many pyrrolopyridine derivatives, as evidenced by patents describing 3-substituted compounds as kinase inhibitors
Future Research Directions
Areas for Further Investigation
Several promising research avenues for 5-chloro-3-nitro-1H-pyrrolo[3,2-b]pyridine include:
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Comprehensive assessment of biological activities, particularly in anticancer and antiviral applications
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Optimization of synthetic routes to improve yield and purity
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Exploration of structure-activity relationships through systematic modification of substituents
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Development of more water-soluble derivatives to enhance bioavailability
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Investigation of potential applications as building blocks in combinatorial chemistry
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